Iridin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cancer Research

Field: Biomedicine - Oncology

Application Summary: Iridium-based compounds have emerged as promising candidates for cancer treatment due to their unique chemical properties and resemblance to platinum compounds .

Methods of Application: The study primarily focuses on several methods for synthesizing cyclometalated and half-sandwich Ir complexes, divided into subgroups based on ligand denticity .

Results: Cyclometalated iridium(III) complexes have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability. They have been promising in biosensing, bioimaging, and phosphorescence of heavy metal complexes .

Material Sciences

Field: Material Sciences

Application Summary: Cyclometalated iridium(III) complexes have been applied for research in the material sciences such as the development of organic light-emitting diodes (OLEDs) .

Methods of Application: The review discusses various synthesis approaches for cyclometalated complexes, elucidating the methods for achieving desired structures and properties .

Results: Applications of post-complexation functionalization (PCF) to the design and synthesis of Ir(III) complexes that exhibit blue–red and white color emissions .

Catalysis

Field: Chemistry - Catalysis

Application Summary: Iridium is often used as a catalyst in hydrogenation reactions, where it helps to add hydrogen to organic compounds .

Methods of Application: Iridium-based catalysts are developed for efficient chemical reactions .

Results: Iridium has shown exceptional performance in selective hydrogenation processes, crucial for pharmaceutical and petrochemical industries .

Green Hydrogen Production

Field: Energy - Hydrogen Production

Application Summary: Iridium is a vital but rare catalyst involved in the electrolysis process that produces green hydrogen .

Methods of Application: A team of researchers at the Japanese RIKEN Center for Sustainable Resources Science has published results showing a new electrolysis method that requires 96% less iridium for the same outcome .

Results: The team conducted highly efficient electrolysis such that it “exceeds that of iridium catalysts reported previously”. The team ran a continuous electrolysis process for around 4 months at around 82% efficiency using the material .

Chemical and Biological Probes

Field: Chemistry - Molecular Sensing

Application Summary: Iridium complexes have been widely applied as molecular sensors because of their rich photophysical properties .

Methods of Application: The paper reviews the recent development and application of iridium complexes as probes for ions, anions, gaseous species, organic molecules, small biomolecules, biomacromolecules, and subcellular organelles .

Results: Iridium complexes exhibit large Stokes shifts, long emission lifetimes, environment-sensitive emissions, and high luminescence quantum yields .

Particle Accelerators

Field: Physics - Particle Physics

Application Summary: In experimental physics, iridium is used as a target material in particle accelerators .

Methods of Application: Its density and stability enable iridium to generate precise data in collision experiments .

Nanotechnology

Field: Nanotechnology

Application Summary: Iridium is used in various fields, including nanotechnology .

Atmospheric Carbon Dioxide Fixation

Field: Environmental Science

Application Summary: Iridium and its complexes are used for fixation of atmospheric carbon dioxide (CO2) in useful products .

Radiotherapy Devices

Field: Medical Technology

Application Summary: Iridium is used for radiotherapy devices due to its special radiation properties .

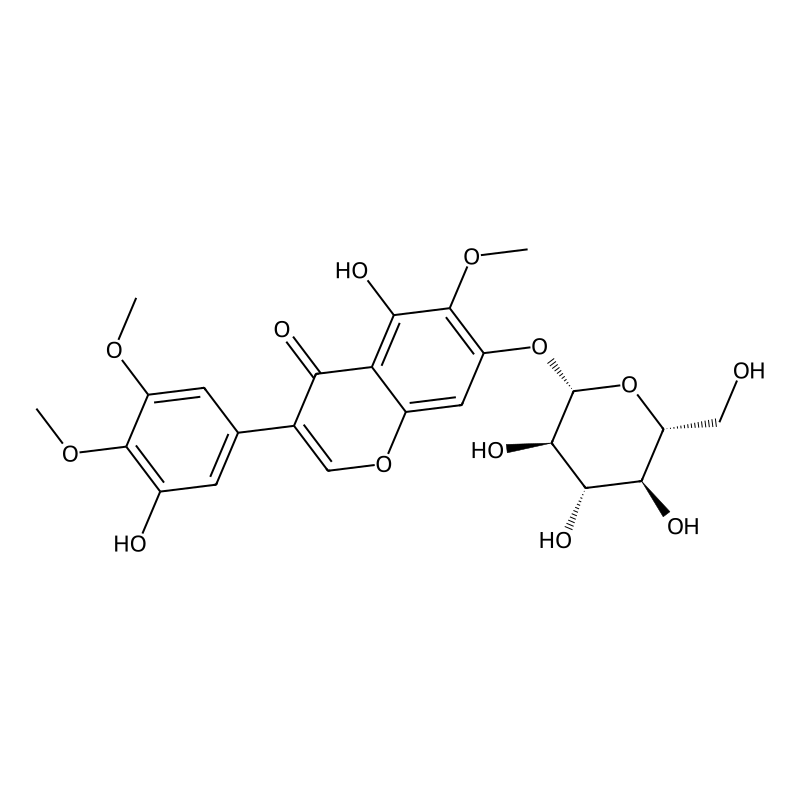

Iridin is an isoflavone, specifically the 7-glucoside of irigenin, and belongs to a class of compounds known as flavonoids. It can be isolated from various species of irises, including Iris florentina (orris root) and Iris versicolor, commonly referred to as the larger blue flag. Additionally, it is found in Iris kemaonensis. Iridin possesses a complex structure that contributes to its biological activity and potential applications in medicine and industry. Notably, this compound is toxic, with documented cases of poisoning in humans and animals associated with the consumption of plants containing iridin .

Research suggests Iridin exhibits anticancer potential. Studies on gastric cancer cells indicate it might work through []:

- Cell Cycle Arrest: Iridin may hinder cancer cell growth by arresting the cell cycle at the G2/M phase [].

- Apoptosis Induction: It could trigger programmed cell death (apoptosis) in cancer cells through extrinsic and intrinsic pathways [].

- PI3K/AKT Pathway Inhibition: Iridin might downregulate the PI3K/AKT signaling pathway, known to promote cancer cell survival [].

Iridin undergoes several chemical transformations, primarily influenced by its glycosidic bond. Hydrolysis can lead to the release of irigenin, the aglycone form of iridin. This reaction can be catalyzed by acids or enzymes such as glycosidases. Furthermore, iridin can participate in redox reactions due to its phenolic structure, which may lead to the formation of various derivatives. Its reactivity is also influenced by the presence of hydroxyl groups that can engage in electrophilic substitution reactions .

Research has demonstrated that iridin exhibits significant biological activities:

- Anticancer Properties: Iridin has been shown to induce G2/M phase cell cycle arrest and promote extrinsic apoptotic cell death in gastric cancer cells through the PI3K/AKT signaling pathway .

- Anti-inflammatory Effects: Studies indicate that iridin can mitigate inflammatory responses induced by lipopolysaccharides, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity: Iridin displays antimicrobial properties against various pathogens, although specific mechanisms are still under investigation.

These activities highlight iridin's potential for therapeutic applications, particularly in oncology and inflammation-related conditions.

Iridin can be synthesized through various methods:

- Natural Extraction: The most common method involves extracting iridin from plant sources such as iris species. This typically includes solvent extraction followed by purification techniques like chromatography.

- Chemical Synthesis: Synthetic routes have been developed, often starting from simpler flavonoid precursors. These methods may involve glycosylation reactions to introduce the glucose moiety at the 7-position of irigenin.

- Biotechnological Approaches: Recent studies have explored using microbial fermentation processes to produce iridin, leveraging specific strains capable of transforming precursor compounds into iridin through enzymatic pathways .

Iridin has diverse applications across several fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, iridin is being investigated for potential use in drug formulations targeting cancer therapy and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic products aimed at skin protection and anti-aging.

- Food Industry: Iridin's antimicrobial properties could be explored for use as a natural preservative or additive in food products.

Studies on the interactions of iridin with other compounds reveal its potential synergistic effects. For instance:

- Combination with Chemotherapeutics: Research indicates that combining iridin with conventional chemotherapeutic agents may enhance their efficacy while reducing side effects.

- Metabolic Interactions: Iridin undergoes metabolic transformations primarily via glucuronidation, mediated by UDP-glucuronosyltransferases. Understanding these interactions is crucial for evaluating its pharmacokinetics and safety profile .

Iridin shares structural similarities with several other flavonoids and isoflavones. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Genistein | Isoflavone | Anticancer, anti-inflammatory | Stronger estrogenic activity |

| Daidzein | Isoflavone | Antioxidant, anti-cancer | Metabolized into equol |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Broader spectrum of biological activities |

| Irigenin | Aglycone form | Anticancer | Direct precursor to iridin |

Iridin's uniqueness lies in its specific glycosidic form and its distinct biological activities compared to these similar compounds. Its toxicity profile also differentiates it from many other flavonoids that are generally recognized as safe for consumption.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

�-Endorphin